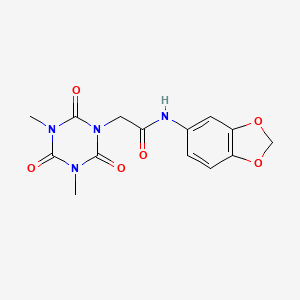
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodioxole derivatives and triazinanone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Formation of the Triazinanone Moiety: The triazinanone ring is formed by the reaction of cyanuric chloride with dimethylamine under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzodioxole and triazinanone moieties through an acetamide linkage. This can be achieved by reacting the benzodioxole derivative with the triazinanone derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or thioacetamides.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)PROPIONAMIDE
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)BUTYRAMIDE
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H14N4O6 |
|---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide |
InChI |
InChI=1S/C14H14N4O6/c1-16-12(20)17(2)14(22)18(13(16)21)6-11(19)15-8-3-4-9-10(5-8)24-7-23-9/h3-5H,6-7H2,1-2H3,(H,15,19) |
InChI Key |
NTMTUBNTTBCHHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















